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Compound of Interest

Compound Name: 2-(Allylthio)nicotinic acid

CAS No.: 175135-25-8

Cat. No.: B068832

Get Quote

Targeting GPR109A (HCAR2) and Metabolic Stability
Profiling
Executive Summary & Scientific Rationale
2-(Allylthio)nicotinic acid (2-ANA) represents a structural evolution of Nicotinic Acid

(Niacin/Vitamin B3), characterized by the introduction of an allyl-thioether moiety at the C2

position of the pyridine ring. While Nicotinic Acid is the established endogenous ligand for the

Hydroxycarboxylic Acid Receptor 2 (HCAR2/GPR109A), its clinical utility is often limited by

cutaneous flushing (mediated by Langerhans cells) and rapid renal clearance.

Why Evaluate 2-ANA?

Lipophilicity Modulation: The allyl-thio group significantly increases logP compared to the

parent niacin, potentially enhancing blood-brain barrier (BBB) penetration or altering

membrane residence time.

Receptor Kinetics: Structural modifications at the C2 position can alter the ligand residence

time on GPR109A, potentially separating the desired antilipolytic effects from the flushing
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side effects.

Metabolic Diversification: The thioether linkage introduces a metabolic "soft spot" for S-

oxidation, potentially serving as a prodrug or generating active sulfoxide metabolites.

This guide details the protocols for validating 2-ANA as a GPR109A agonist and assessing its

metabolic stability in liver microsomes.

Biological Mechanism & Signaling Pathway[1]
The primary target for 2-ANA profiling is the GPR109A receptor, a G

-coupled GPCR expressed primarily in adipocytes and immune cells. Agonism of this receptor
inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP levels, which in turn deactivates
Protein Kinase A (PKA) and suppresses the hydrolysis of triglycerides (Lipolysis).

Figure 1: GPR109A Signaling Cascade & 2-ANA Intervention Point
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Caption: Schematic of GPR109A activation by 2-ANA, leading to Gαi-mediated inhibition of

Adenylyl Cyclase and subsequent suppression of lipolysis.

Protocol A: GPR109A functional Assay (cAMP Inhibition)
Objective: Determine the EC50 of 2-ANA in reducing Forskolin-stimulated cAMP levels in CHO-

K1 cells stably expressing human GPR109A.

Reagents & Equipment:

Cell Line: CHO-K1-GPR109A (Recombinant).

Compound: 2-(Allylthio)nicotinic acid (Dissolved in 100% DMSO to 10 mM).

Reference: Nicotinic Acid (Sigma).

Stimulant: Forskolin (10 µM final).

Detection: TR-FRET cAMP Kit (e.g., Lance Ultra or HTRF).

Plate: 384-well low-volume white microplate.

Step-by-Step Workflow:

Compound Preparation:

Prepare a 10-point serial dilution (1:3) of 2-ANA and Nicotinic Acid in stimulation buffer.

Note: Ensure final DMSO concentration is <0.5% to avoid non-specific membrane effects.

Cell Seeding:

Harvest CHO-K1-GPR109A cells and resuspend in stimulation buffer at 200,000 cells/mL.

Dispense 5 µL/well (1,000 cells) into the 384-well plate.

Stimulation & Treatment:

Add 2.5 µL of the compound dilution series to respective wells.
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Immediately add 2.5 µL of 4X Forskolin solution (Final conc. 10 µM).

Control Wells: No Compound + Forskolin (Max Signal), No Compound + No Forskolin

(Basal).

Incubation:

Incubate for 30 minutes at Room Temperature (RT).

Detection:

Add 5 µL of cAMP-d2 conjugate (Acceptor).

Add 5 µL of Anti-cAMP-Cryptate (Donor).

Incubate for 1 hour at RT in the dark.

Readout:

Measure TR-FRET signal (665 nm / 615 nm ratio) on a multimode plate reader (e.g.,

EnVision).

Data Analysis & Interpretation:

Calculate the FRET ratio (665/615 nm).

Normalize data: $ % \text{ Inhibition} = 100 \times \frac{\text{Max Signal} - \text{Sample}}

{\text{Max Signal} - \text{Basal}} $

Fit data to a 4-parameter logistic (4PL) equation to derive EC50.

Self-Validation Check:

The Reference (Nicotinic Acid) must show an EC50 between 50–200 nM. If >1 µM, the

receptor expression or assay buffer is compromised.

2-ANA is expected to show a right-shifted curve (higher EC50) if the allyl group causes steric

hindrance, or a left-shifted curve if lipophilicity improves local concentration.
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Protocol B: In Vitro Metabolic Stability (Microsomal)
Objective: Assess the stability of the allyl-thio ether linkage against hepatic P450 enzymes. Allyl

sulfides are prone to S-oxidation (sulfoxide/sulfone formation) or epoxidation of the allyl alkene.

Experimental Design:

System: Pooled Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM).

Test Concentration: 1 µM 2-ANA.

Cofactor: NADPH regenerating system.

Workflow Diagram:
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Caption: Workflow for assessing the metabolic half-life (t1/2) and intrinsic clearance (CLint) of

2-ANA.

LC-MS/MS Parameters for 2-ANA:

Ionization: ESI Positive Mode (Pyridine nitrogen protonation).

Precursor Ion: [M+H]+ = 196.24 m/z.

Fragment Ions: Look for loss of allyl group (-41) or carboxyl group (-44).

Metabolite Scouting: Monitor for +16 Da (Sulfoxide) and +32 Da (Sulfone).

Expected Data & Troubleshooting
Table 1: Comparative Profile (Hypothetical)
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Parameter
Nicotinic Acid
(Reference)

2-
(Allylthio)nicotinic
Acid (Test)

Interpretation

GPR109A EC50 100 nM TBD (Est. 50-500 nM)

Potency indicator.

Higher EC50 suggests

steric clash at the

orthosteric site.

LogP (Lipophilicity) 0.36 ~2.1

2-ANA is significantly

more lipophilic,

suggesting better

passive permeability.

Microsomal t1/2 > 60 min < 30 min (Predicted)

The allyl-thio group is

metabolically labile (S-

oxidation risk).

Solubility (PBS) High (>10 mM) Moderate (<1 mM)

Requires DMSO

stock; potential

precipitation in high-

salt buffers.

Critical Troubleshooting:
High Background in cAMP Assay: Ensure IBMX (Phosphodiesterase inhibitor) is present in

the stimulation buffer to prevent rapid cAMP degradation by endogenous PDEs.

Compound Precipitation: Due to the allyl-thio group, 2-ANA is less water-soluble than Niacin.

Do not exceed 1% DMSO in cell assays. Observe for "crashing out" at concentrations >100

µM.

Oxidation Artifacts: The thioether is sensitive to air oxidation. Prepare fresh stocks from

powder immediately before use and store under nitrogen/argon if possible.
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Disclaimer: This application note is for research purposes only. 2-(Allylthio)nicotinic acid is

not approved for therapeutic use in humans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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